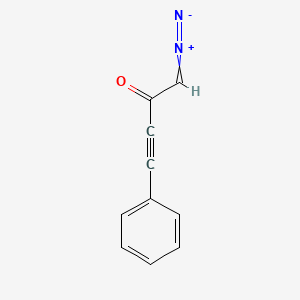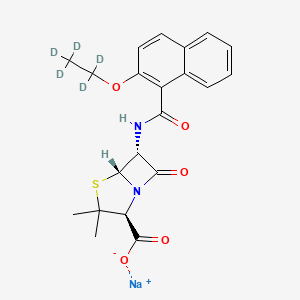
rac Enterodiol-13C3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of rac Enterodiol-13C3 involves the incorporation of three 13C atoms using potassium [13C]cyanide as the carbon source. This method ensures the production of a compound that can serve as an internal standard for the analysis of lignans in LC-MS and GC-MS studies (Fryatt & Botting, 2005).
Molecular Structure Analysis
The molecular structure of rac Enterodiol-13C3 and related compounds is often determined through techniques such as X-ray crystallography and NMR spectroscopy. These methods provide insights into the compound's stereochemistry and electronic environment, crucial for understanding its reactivity and interaction with biological systems. For instance, studies on similar compounds have used X-ray crystallography to elucidate the orientation of cyclopentadienyl rings and the overall geometry of the molecules (Axtell et al., 2008).
Chemical Reactions and Properties
The chemical properties of rac Enterodiol-13C3 are influenced by its molecular structure, which dictates its reactivity and the type of chemical reactions it can undergo. Studies on similar lignan compounds have explored their reactivity towards various reagents, shedding light on potential synthetic routes and modifications that can enhance their utility in research and therapeutic applications. The precise chemical behavior of rac Enterodiol-13C3, however, would require further specific studies to delineate.
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability under different conditions are crucial for the practical application of rac Enterodiol-13C3 in research. These properties determine how the compound can be handled, stored, and utilized in experimental setups. For instance, the solubility of similar compounds in different solvents can affect their efficacy as internal standards in LC-MS and GC-MS analyses.
Chemical Properties Analysis
The chemical properties of rac Enterodiol-13C3 , including its reactivity with other chemical entities, stability under various conditions, and isomerization behavior, are essential for its application in biochemical and pharmaceutical research. For example, the isomerization of all-trans-retinoic acid to 13-cis-retinoic acid and vice versa, catalyzed by thiol-containing compounds, is a process that highlights the dynamic chemical behavior of similar compounds under physiological conditions (Shih et al., 1986).
Wissenschaftliche Forschungsanwendungen
Isotopically Labeled Compounds in Research
Isotopically labeled compounds, such as those labeled with 13C, are crucial in various scientific research areas, particularly in studying metabolic pathways, pharmacokinetics, and environmental processes. One of the primary applications of these compounds is in Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) analyses, where they serve as internal standards to achieve accurate quantitative results.
Examples of Isotopically Labeled Compound Synthesis and Application
Synthesis of Multiply 13C-Labelled Lignans for LC-MS and GC-MS Analysis
- The syntheses of multiply 13C-labelled derivatives of mammalian lignans (enterolactone and enterodiol) and their plant precursors (secoisolariciresinol and matairesinol) have been described. These compounds were prepared with potassium [13C]cyanide as the source for all the 13C atoms, intended for use as internal standards in LC-MS and GC-MS analyses (Fryatt & Botting, 2005).
Gastric Emptying Evaluation via Breath Test Using 13C-Labeled Compounds
- A study compared 13C-acetic acid and 13C-octanoic acid in a newly-constituted breath test for monitoring gastric emptying in conscious rats. The study aimed to determine which of these compounds would be more sensitive for evaluating the gastric emptying of liquid enteral nutrient formulas. This research highlights the sensitivity and utility of 13C-labeled compounds in non-invasive physiological studies (Uchida & Shimizu, 2007).
Wirkmechanismus
Target of Action
rac Enterodiol-13C3 is a labelled analog of rac Enterodiol , which is a metabolite of sesame lignan . .
Biochemical Pathways
Stable isotope labeling, such as that in rac enterodiol-13c3, allows researchers to study metabolic pathways in vivo in a safe manner .
Action Environment
Stable isotope-labeled compounds like rac Enterodiol-13C3 are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food . This suggests that environmental factors could influence the action, efficacy, and stability of rac Enterodiol-13C3.
Safety and Hazards
Eigenschaften
IUPAC Name |
2,3-bis[(3-hydroxyphenyl)methyl](1,2,4-13C3)butane-1,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c19-11-15(7-13-3-1-5-17(21)9-13)16(12-20)8-14-4-2-6-18(22)10-14/h1-6,9-10,15-16,19-22H,7-8,11-12H2/i11+1,12+1,15+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWONJCNDULPHLV-IPDAJEFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(CO)C(CC2=CC(=CC=C2)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)CC([13CH2]O)[13CH](CC2=CC(=CC=C2)O)[13CH2]O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747697 |
Source


|
| Record name | 2,3-Bis[(3-hydroxyphenyl)methyl](1,2,4-~13~C_3_)butane-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
918502-74-6 |
Source


|
| Record name | 2,3-Bis[(3-hydroxyphenyl)methyl](1,2,4-~13~C_3_)butane-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(5'S,8'S,11'R,13'S,14'S,17'R)-11'-[4-(dimethylamino)phenyl]-17'-ethynyl-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B1146378.png)